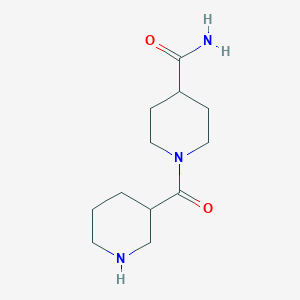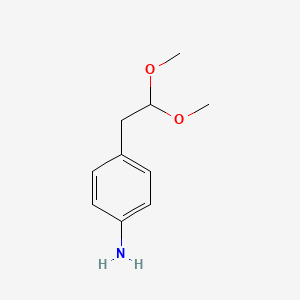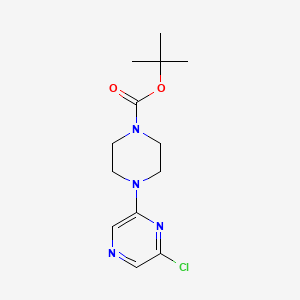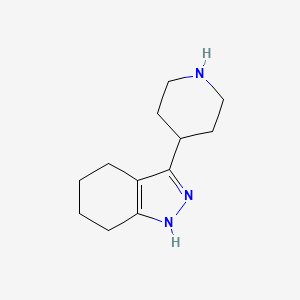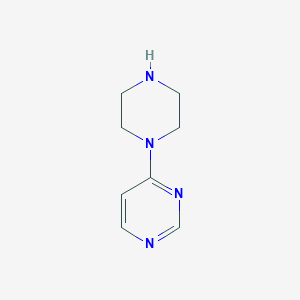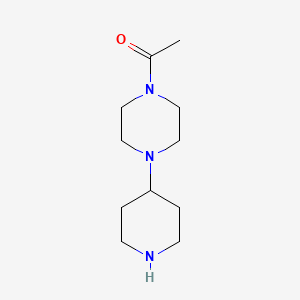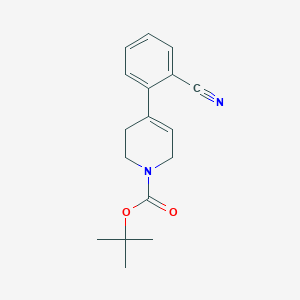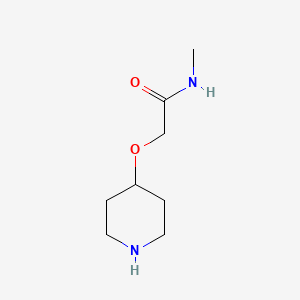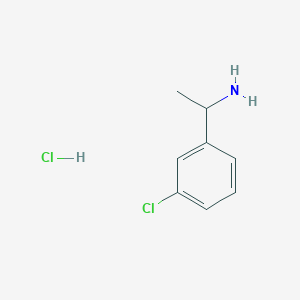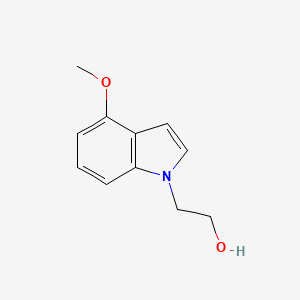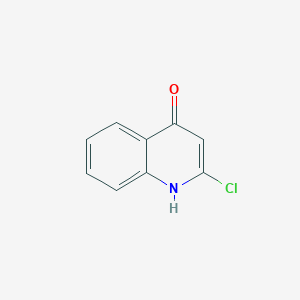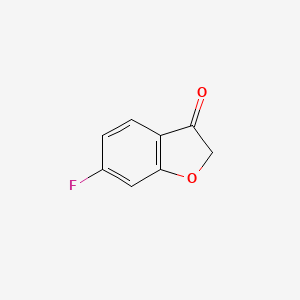
1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidines, including 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine, involves several methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Research
- 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine and related compounds play a crucial role in the synthesis of pharmaceutical agents. Studies have shown the synthesis of various compounds where similar structures are utilized as intermediates or key components in drug development, particularly in antibacterial and antifungal medications. For instance, (N. Ohtake et al., 1997) and (N. Ohtake et al., 1997) describe the synthesis and antibacterial activity of carbapenem derivatives, highlighting the use of pyrrolidine structures.
Synthesis of Natural Products and Derivatives
- The chemical structure also finds application in the synthesis of natural products and their analogs. For instance, a study by (G. Sunilkumar et al., 2003) details a synthetic approach to marine natural products utilizing Boc-protected pyrrolidine derivatives.
Radiopharmaceutical Applications
- In radiopharmaceutical research, similar compounds are used in the synthesis of PET radioligands. An example of this is found in the work of (Yongjun Gao et al., 2010), discussing the improved syntheses of precursors for radioligands, where the related pyrrolidine structure plays a vital role.
Development of Asymmetric Synthesis Methods
- The structure is also significant in the development of asymmetric synthesis methods. A study by (Shengde Wu et al., 1996) showcases the use of similar compounds in the highly enantioselective synthesis of Boc-pyrrolidines, which is critical in the creation of chiral molecules.
Applications in Organic Chemistry and Material Science
- Lastly, the compound's structural framework is instrumental in various organic chemistry reactions and material science applications, as seen in the study by (D. Albrecht et al., 2008) discussing the preparation and photoreactivity of dihydropyrrol-2-ones, where similar pyrrolidine structures are utilized.
Propiedades
IUPAC Name |
tert-butyl 2-[(5-bromopyridin-3-yl)oxymethyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-6-4-5-12(18)10-20-13-7-11(16)8-17-9-13/h7-9,12H,4-6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXWTVYJDXBMCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120174 |
Source


|
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-bromo-3-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine | |
CAS RN |
1311254-65-5 |
Source


|
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-bromo-3-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-bromo-3-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

